molecular formula C11H15O5P B4324046 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide

5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide

Cat. No.: B4324046
M. Wt: 258.21 g/mol
InChI Key: MDKFZUBRXAMSDY-UHFFFAOYSA-N
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Description

5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide is a complex organic compound with a unique structure that includes a phosphacycloundecine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phosphacycloundecine ring and the introduction of the methyl group at the 5-position. Common reagents used in the synthesis include phosphorous oxychloride, methyl iodide, and various catalysts to facilitate the cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield various phosphonate esters.

Scientific Research Applications

5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes that depend on phosphorus-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,2,3,4-tetrahydronaphthalene: This compound shares a similar ring structure but lacks the phosphorus atom.

    1,2,3,4-tetrahydro-5-methyl-naphthalene: Another similar compound with a different substitution pattern.

    5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A compound with a similar heterocyclic structure but different functional groups.

Uniqueness

The uniqueness of 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide lies in its phosphacycloundecine ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methyl-2,5,7,10-tetraoxa-6λ5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-triene 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-17(12)15-8-6-13-10-4-2-3-5-11(10)14-7-9-16-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKFZUBRXAMSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)OCCOC2=CC=CC=C2OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
Reactant of Route 6
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide

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